3-Phenylpropane-1-sulfonamide: Physicochemical Profiling & Carbonic Anhydrase Inhibition
3-Phenylpropane-1-sulfonamide: Physicochemical Profiling & Carbonic Anhydrase Inhibition
This guide details the chemical properties, synthesis, and pharmacological utility of 3-Phenylpropane-1-sulfonamide , a structural probe used in Carbonic Anhydrase (CA) research.[1]
[1]
Executive Summary
3-Phenylpropane-1-sulfonamide (CAS: 13590-73-3) is a primary aliphatic sulfonamide featuring a phenyl group linked to the sulfonamide zinc-binding group (ZBG) via a flexible propyl chain.[1] Unlike classical aromatic sulfonamide drugs (e.g., acetazolamide), this molecule possesses a higher pK
Molecular Architecture & Physicochemical Properties[1][2][3][4]
The molecule consists of three distinct pharmacophoric features: the Zinc-Binding Group (ZBG) (
Table 1: Physicochemical Constants
| Property | Value / Description | Significance |
| Molecular Formula | Core composition.[2][3][4] | |
| Molecular Weight | 199.27 g/mol | Fragment-like size, ideal for ligand efficiency metrics.[1] |
| Physical State | Crystalline Solid | Typically low-melting (predicted range 55–65 °C based on homologs). |
| pK | ~10.5 (Predicted) | Critical: Higher than aromatic sulfonamides (~10.0).[5] The anion is the active species; higher pK |
| LogP (Octanol/Water) | ~1.6 – 1.8 | Moderate lipophilicity allows membrane permeability; propyl chain adds flexibility. |
| H-Bond Donors | 2 | From the primary amide ( |
| H-Bond Acceptors | 4 | Sulfonyl oxygens and nitrogen.[1] |
Synthetic Methodology
Objective: Synthesis of 3-phenylpropane-1-sulfonamide from 3-phenylpropyl bromide. Rationale: Direct chlorosulfonation of propylbenzene is prone to producing mixtures of isomers.[1] The Thiourea Method is selected here for its high regioselectivity and safety profile compared to thiol oxidation.[1]
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis via the isothiouronium intermediate to ensure regiochemical fidelity.
Detailed Protocol
Step 1: Formation of Isothiouronium Salt[1]
-
Reagents: Dissolve 3-phenylpropyl bromide (20 mmol) and thiourea (22 mmol) in absolute ethanol (30 mL).
-
Reaction: Heat the mixture to reflux for 3–4 hours. The formation of a white precipitate indicates the isothiouronium bromide salt.[1]
-
Work-up: Cool to room temperature. If the salt does not precipitate, add diethyl ether to induce crystallization.[1] Filter and dry the solid.[1]
Step 2: Oxidative Chlorination[1]
-
Setup: Suspend the isothiouronium salt in water (50 mL) and cool to 0–5°C in an ice bath.
-
Chlorination: Bubble chlorine gas slowly through the solution (or add N-chlorosuccinimide portion-wise) while maintaining temperature <10°C.
-
Observation: The solid salt will dissolve, and an oily layer of 3-phenylpropane-1-sulfonyl chloride will separate.[1]
-
Isolation: Extract with dichloromethane (DCM, 3 x 20 mL). Wash the organic phase with cold water.[1] Do not dry with heat (sulfonyl chlorides are thermally unstable).
Step 3: Amination (Sulfonamide Formation)
-
Reaction: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of concentrated ammonium hydroxide (25% aq, 10 eq) at 0°C.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Purification: Evaporate the organic solvent. The residue is the crude sulfonamide.[1] Recrystallize from ethanol/water to obtain pure white crystals.[1]
Mechanism of Action: Carbonic Anhydrase Inhibition[1]
The primary sulfonamide moiety acts as a zinc-binding group (ZBG). However, the efficacy of 3-phenylpropane-1-sulfonamide is governed by the "Tail Approach," where the propyl-phenyl tail interacts with the hydrophobic half of the enzyme active site.[1]
Mechanistic Diagram (Graphviz)
Figure 2: Mechanism of inhibition. The deprotonated sulfonamide coordinates to the catalytic Zinc ion, displacing the nucleophilic water molecule.[1]
Biological Activity Profile[1][6][7][8][9]
-
Target: Human Carbonic Anhydrase (hCA) Isozymes.[6][7][8][9]
-
Potency: Generally weaker (
in M range) compared to aromatic sulfonamides ( in nM range). -
Reasoning:
-
Electronic Effect: The aliphatic propyl chain does not withdraw electrons from the sulfonamide group as effectively as a benzene ring.[1] This results in a higher pK
(~10.5 vs 10.0), making the formation of the active anion species less favorable at physiological pH (7.4). -
Structural Probe: Despite lower potency, this molecule is essential for probing the depth and flexibility of the hydrophobic pocket (residues Val121, Leu198, Trp209 in hCA II).[1]
-
Experimental Protocol: CA Inhibition Assay
Method: Stopped-Flow CO
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na
SO (to maintain ionic strength). Add Phenol Red (0.2 mM) as the pH indicator. -
Enzyme Solution: Dilute recombinant hCA II to a concentration of roughly 10–20 nM in the buffer.
-
Inhibitor Preparation: Dissolve 3-phenylpropane-1-sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (
) in the assay buffer. -
Substrate: Saturated CO
solution in water (~32 mM at 25°C). -
Kinetic Measurement:
-
Use a Stopped-Flow instrument (e.g., Applied Photophysics).[1]
-
Mix Enzyme/Inhibitor solution with CO
solution (1:1 ratio). -
Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.
-
-
Data Analysis:
-
Calculate the initial rate (
) of the catalyzed reaction. -
Fit the data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive the
. -
Convert
to using the Cheng-Prusoff equation: .
-
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
PubChem Database. (2024). Compound Summary: 3-Phenyl-1-propanamine (Structural Analog).[1] National Center for Biotechnology Information.[1] Link
-
Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] (Foundational text on Sulfonamide-CA kinetics). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Isothiouronium synthesis method).
Sources
- 1. 1-Bromo-3-phenylpropane | 637-59-2 [chemicalbook.com]
- 2. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]
- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
